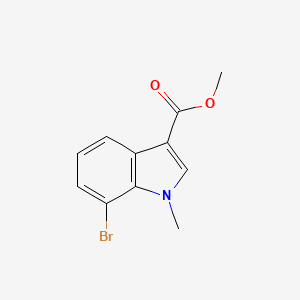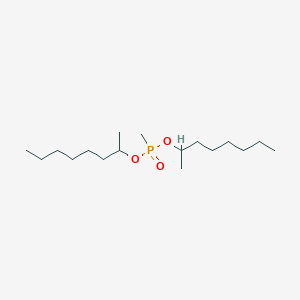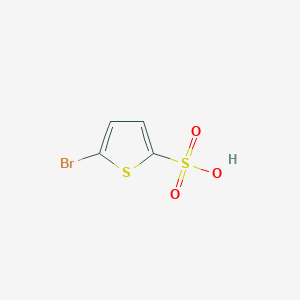
5-Methyl-2-propylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-propylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a cyclohexanol derivative, characterized by a cyclohexane ring substituted with a methyl group and a propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propylcyclohexanol typically involves the hydrogenation of corresponding cyclohexanone derivatives. The reaction is carried out in the presence of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The hydrogenation process reduces the carbonyl group to a hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-propylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
Oxidation: Formation of 5-Methyl-2-propylcyclohexanone.
Reduction: Formation of 5-Methyl-2-propylcyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
5-Methyl-2-propylcyclohexanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-propylcyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can interact with enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-isopropylcyclohexanol
- 2-Isopropyl-5-methylcyclohexanol
- Cyclohexanol derivatives with different alkyl substitutions
Uniqueness
5-Methyl-2-propylcyclohexanol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
5-methyl-2-propylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-4-9-6-5-8(2)7-10(9)11/h8-11H,3-7H2,1-2H3 |
InChI Key |
VWXNPISBYOISDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)

![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)










